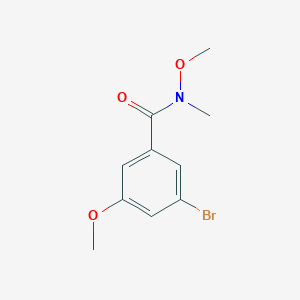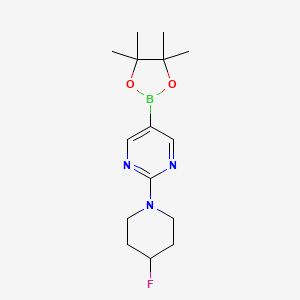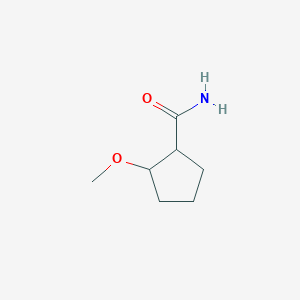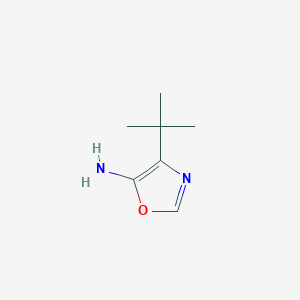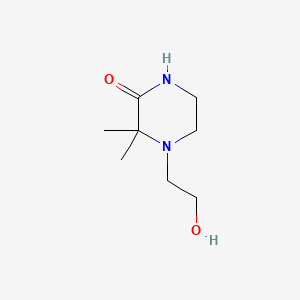
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is a chemical compound that belongs to the class of piperazinones Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also potential methods for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyethyl group may also play a role in these interactions by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Piperazinone, 4-(2-hydroxyethyl)-1,3-dimethyl-: This compound has a similar structure but differs in the position of the hydroxyethyl group.
3,3-Dimethylpiperazin-2-one: This compound lacks the hydroxyethyl group but shares the piperazinone core structure.
Uniqueness
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is unique due to the presence of both the hydroxyethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
22492-72-4 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)7(12)9-3-4-10(8)5-6-11/h11H,3-6H2,1-2H3,(H,9,12) |
InChI Key |
LDVSTZQNUAZMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
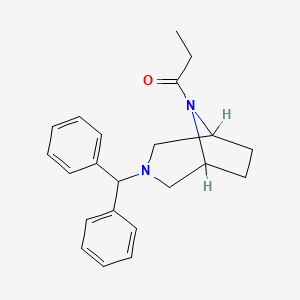

![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
